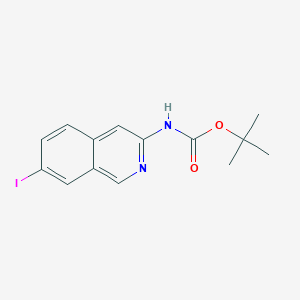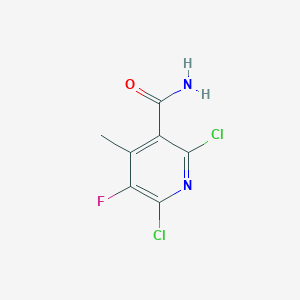
7-Chloroquinoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloroquinoline-2,4(1H,3H)-dione: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure includes a quinoline core with a chlorine atom at the 7th position and two keto groups at the 2nd and 4th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroquinoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Material: The synthesis often begins with 7-chloroquinoline.
Oxidation: The 7-chloroquinoline undergoes oxidation to introduce the keto groups at the 2nd and 4th positions. Common oxidizing agents include potassium permanganate or chromium trioxide.
Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of quinoline derivatives with additional functional groups.
Reduction: Formation of 7-chloroquinoline-2,4-diol.
Substitution: Formation of 7-substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in various catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex quinoline derivatives.
Biology
Antimicrobial: Exhibits antimicrobial properties against various pathogens.
Antimalarial: Potential use in the development of antimalarial drugs.
Medicine
Drug Development: Investigated for its potential in treating various diseases, including cancer and infectious diseases.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to its stable structure.
Agriculture: Potential use in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Chloroquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. It may also interact with DNA, causing damage to the genetic material of pathogens.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloroquinoline: Lacks the keto groups at the 2nd and 4th positions.
4-Amino-7-chloroquinoline: Contains an amino group at the 4th position instead of a keto group.
7-Bromo-4-chloroquinoline: Contains a bromine atom at the 7th position instead of chlorine.
Uniqueness
7-Chloroquinoline-2,4(1H,3H)-dione is unique due to the presence of both chlorine and keto groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C9H6ClNO2 |
|---|---|
Poids moléculaire |
195.60 g/mol |
Nom IUPAC |
7-chloro-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-3H,4H2,(H,11,13) |
Clé InChI |
VXVPSQPDNBOYIU-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=C(C=C(C=C2)Cl)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Ethyl-6,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13663578.png)

![6,8-Dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663592.png)


![6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663616.png)


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13663631.png)


